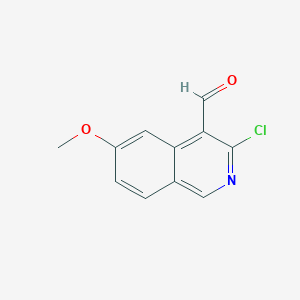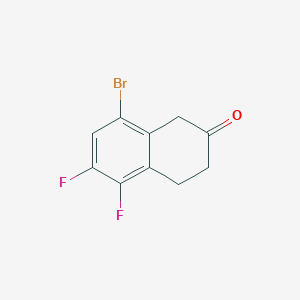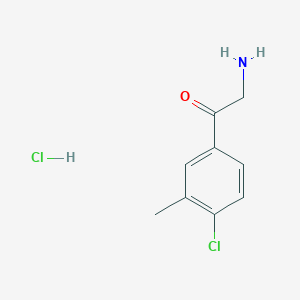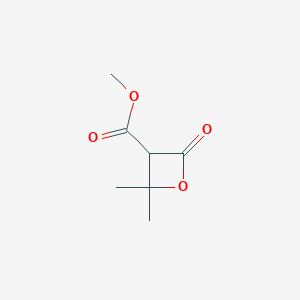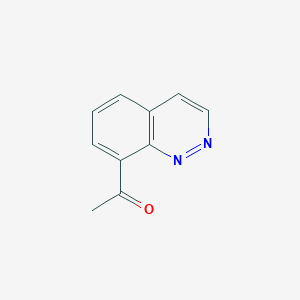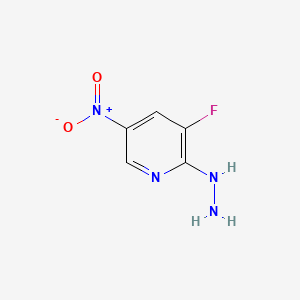
3-Fluoro-2-hydrazinyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydrazinyl-5-nitropyridine is a heterocyclic compound that contains fluorine, hydrazine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Fluoro-2-hydrazinyl-5-nitropyridine may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydrazinyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can participate in redox reactions, potentially acting as an oxidizing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation for reduction reactions.
Substitution reagents: Such as hydrazine hydrate for introducing the hydrazine group
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-fluoro-2-hydrazinyl-5-aminopyridine.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydrazinyl-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydrazinyl-5-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The hydrazine group can form covalent bonds with biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-nitropyridine: Similar in structure but lacks the hydrazine group.
2-Hydrazinyl-5-nitropyridine: Similar but lacks the fluorine group.
3-Fluoro-4-nitropyridine: Similar but with the nitro group at a different position on the pyridine ring.
Uniqueness
3-Fluoro-2-hydrazinyl-5-nitropyridine is unique due to the presence of all three functional groups (fluorine, hydrazine, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H5FN4O2 |
|---|---|
Peso molecular |
172.12 g/mol |
Nombre IUPAC |
(3-fluoro-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |
Clave InChI |
TZCBVYYPTWAKQX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


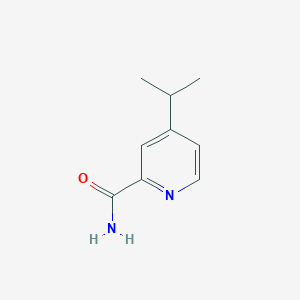
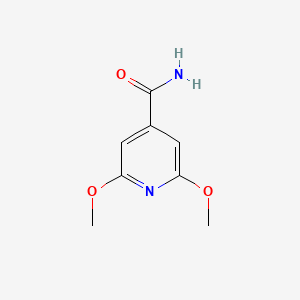
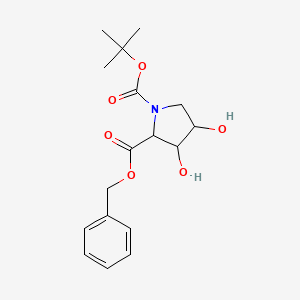
![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
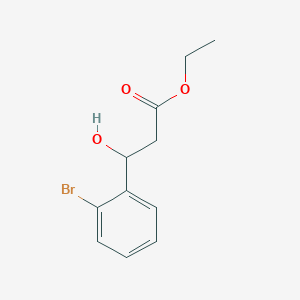
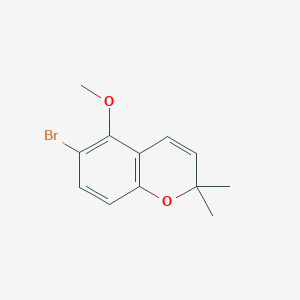
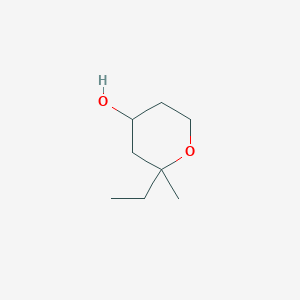
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)
